(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
This compound is a derivative of benzo[d]thiazol, which is a type of heterocyclic compound . These types of compounds often exhibit various biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be similar to other benzo[d]thiazol derivatives, which typically have a planar structure that enables efficient intermolecular π–π overlap .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to other benzo[d]thiazol derivatives. For example, 4-methylbenzo[d]thiazol-2-amine has a molecular weight of 168.26 and a predicted boiling point of 315.7±11.0 °C .Scientific Research Applications
Activation and Catalysis
One area of application involves the study of Lewis acid-base pairs, where researchers investigated the potential of various N-heterocyclic carbenes (NHCs) to act as frustrated Lewis pairs (FLPs) in the activation of dihydrogen and tetrahydrofuran. This research highlights the significant role of carbene substitution patterns in achieving the desired level of "frustration" to facilitate heterolytic dihydrogen activation and ring-opening reactions, showcasing the potential of such carbenes in catalysis and synthesis (Kronig et al., 2011).
Photodynamic Therapy and Photosensitization
Another study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base-containing benzenesulfonamide groups. These compounds demonstrated high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment. The study showcases the application of such compounds in medical research, emphasizing their role in developing new therapeutic strategies (Pişkin et al., 2020).
Supramolecular Chemistry and Structural Analysis
Research into the structural properties of thioxothiazolidinone derivatives revealed their potential in forming hydrogen-bonded dimers, chains of rings, and sheets. These findings contribute to the field of supramolecular chemistry by providing insights into the design of new materials and molecular assemblies, highlighting the versatility of such compounds in forming diverse structural motifs (Delgado et al., 2005).
Antimicrobial Activity
The synthesis of fluorobenzamides containing thiazole and thiazolidine groups demonstrated promising antimicrobial activity. This study highlights the potential application of these compounds in developing new antimicrobial agents, contributing to the ongoing research in pharmaceutical chemistry aimed at combating resistant microbial strains (Desai et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division .
Mode of Action
The compound interacts with its targets, potentially disrupting the GTPase activity and dynamic assembly of FtsZ. This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathway involving FtsZ, a protein that plays a crucial role in bacterial cell division. By disrupting FtsZ activity, the compound prevents the bacteria from dividing and proliferating .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell division, leading to bacterial cell death. This makes the compound potentially useful as an antibacterial agent .
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2OS/c1-6(2)11(17)15-12-16(3)10-8(14)4-7(13)5-9(10)18-12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLNLLHQPQTVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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